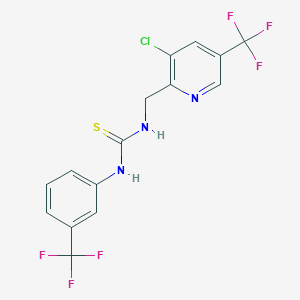

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of appropriate pyridine and phenyl derivatives with thiourea. The reaction conditions may include:

Solvent: Common solvents like ethanol, methanol, or acetonitrile.

Catalysts: Acidic or basic catalysts to facilitate the reaction.

Temperature: Moderate to high temperatures to ensure complete reaction.

Time: Several hours to days, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiourea group to thiol using reducing agents like lithium aluminum hydride.

Substitution: Halogenation, nitration, or alkylation at the pyridine or phenyl rings using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its thiourea moiety.

Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Diagnostic Tools: Utilized in the development of diagnostic assays and tools.

Industry

Agriculture: Employed as a pesticide or herbicide due to its bioactive properties.

Manufacturing: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea

- 1-(3-Bromopyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)thiourea

- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea stands out due to its unique combination of pyridine and phenyl rings with trifluoromethyl and chloro substituents. This structural arrangement imparts distinct physicochemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Biological Activity

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)thiourea is a compound of significant interest due to its diverse biological activities. Thiourea derivatives, in general, have been recognized for their potential in various therapeutic applications, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant research findings, case studies, and data tables.

Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. The specific compound under discussion has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of the Compound

Antibacterial Activity

The antibacterial efficacy of thiourea derivatives has been well-documented. The compound demonstrated activity against various Gram-positive and Gram-negative bacteria:

- Tested Organisms : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL, showing comparable effectiveness to conventional antibiotics .

Table 2: Antibacterial Activity of the Compound

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiourea derivatives. The compound showed significant free radical scavenging activity:

- DPPH Assay IC50 : The IC50 value was found to be approximately 45 µg/mL, indicating strong antioxidant properties that could protect cells from oxidative stress .

The biological activities of this thiourea derivative are attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in bacterial replication and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Scavenging : By reducing ROS levels, it mitigates oxidative damage in cells.

Case Studies

Several studies have focused on the pharmacological applications of thiourea derivatives similar to the compound :

- A study by Saeed et al. demonstrated that a closely related thiourea derivative inhibited tumor growth in vivo models and showed low toxicity towards normal cells .

- Another investigation highlighted the dual inhibition mechanism against DNA gyrase and topoisomerase IV in bacterial strains, emphasizing its potential use as an antibiotic .

Properties

Molecular Formula |

C15H10ClF6N3S |

|---|---|

Molecular Weight |

413.8 g/mol |

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C15H10ClF6N3S/c16-11-5-9(15(20,21)22)6-23-12(11)7-24-13(26)25-10-3-1-2-8(4-10)14(17,18)19/h1-6H,7H2,(H2,24,25,26) |

InChI Key |

LFTUJURASOIDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.